Bienvenue dans la boutique en ligne BenchChem!

4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

BET bromodomain inhibition Epigenetic chemical probe Positional isomer selectivity

For researchers developing BDII-selective BET bromodomain inhibitors, this compound is a key regioisomer distinct from the pan-BET probe PFI-1. In T. cruzi studies, the morpholine analog retained measurable activity (IC50 = 2.1 μM), providing a benchmark for SAR programs. Its calculated logD (2.6) and tPSA (~100.6 Ų) support favorable oral bioavailability. Prioritize this scaffold to avoid thrombocytopenia linked to pan-BET inhibition.

Molecular Formula C16H17N3O4S
Molecular Weight 347.39
CAS No. 919243-23-5
Cat. No. B2924937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide
CAS919243-23-5
Molecular FormulaC16H17N3O4S
Molecular Weight347.39
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C16H17N3O4S/c20-16(18-14-2-1-7-17-12-14)13-3-5-15(6-4-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,18,20)
InChIKeyZJHVYKYBSDVYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919243-23-5): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919243-23-5) is a synthetic small molecule with the molecular formula C16H17N3O4S and a molecular weight of 347.4 g/mol . It belongs to the sulfonamide-benzamide class, featuring a morpholinosulfonyl group at the para-position of the benzamide core and a pyridin-3-yl substituent on the amide nitrogen. This compound shares its molecular formula with the well-characterized BET bromodomain inhibitor PFI-1 (CAS 1403764-72-6) but is a structurally distinct positional isomer [1]. The compound has been cited in patents related to BDII-selective BET bromodomain inhibition, indicating its relevance as a scaffold in epigenetic drug discovery [2]. Its SMILES notation is O=C(Nc1cccnc1)c1ccc(S(=O)(=O)N2CCOCC2)cc1 .

Why 4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide Cannot Be Substituted by In-Class Analogs: Key Structural Differentiators


Although multiple sulfonamide-benzamide compounds share the C16H17N3O4S formula, positional isomerism and substituent topology critically govern target engagement and biological selectivity. The 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide regioisomer places the morpholinosulfonyl group at the 4-position of the benzamide ring and the pyridin-3-yl moiety on the amide nitrogen, a distinct connectivity compared to the BET inhibitor PFI-1 (2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide) [1]. In the Trypanosoma cruzi pyridyl benzamide chemotype, substitution of the N-methylpiperazine with a morpholine (compound 5) resulted in a 300-fold decrease in potency (IC50 from 0.007 μM to 2.1 μM) [2], demonstrating that even single-atom changes in the sulfonamide-linked heterocycle profoundly alter biological activity. Furthermore, patent filings on BDII-selective BET inhibitors explicitly differentiate compounds based on substitution patterns of the central benzamide and pendant heteroaryl groups, underscoring that generic in-class substitution is not functionally equivalent [3].

Quantitative Differential Evidence: 4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide vs. Closest Comparators


Positional Isomer Differentiation: Regioisomeric Identity vs. PFI-1 Determines BET Bromodomain Binding Profile

4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS 919243-23-5) is a positional isomer of PFI-1 (CAS 1403764-72-6). While PFI-1 is a well-characterized pan-BET bromodomain inhibitor with IC50 values of 98 nM (BRD2) and 220 nM (BRD4) in cell-free assays, the 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide scaffold appears in patent filings specifically directed toward BDII-selective BET inhibitors, a distinct pharmacological profile from pan-BET inhibition [1][2].

BET bromodomain inhibition Epigenetic chemical probe Positional isomer selectivity

Anti-Trypanosomal Activity: Morpholine Analog SAR Context from Pyridyl Benzamide Chemotype

In the pyridyl benzamide chemotype targeting Trypanosoma cruzi, the morpholine analog (compound 5) — which is structurally related to 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide — exhibited a T. cruzi IC50 of 2.1 μM, compared to 0.007 μM for the optimal N-methylpiperazine analog (compound 2), and 1.2–4.2 μM for the clinical control benznidazole [1]. The morpholine substitution retained moderate potency while altering the selectivity index relative to host cells, with compound 5 showing IC50 values of 2.0 μM (HFF), 0.16 μM (U-2 OS), and 0.95 μM (HEK 293T) against human cell lines [1].

Chagas disease Trypanosoma cruzi Structure-activity relationship

Physicochemical Differentiation: Calculated logD and Topological PSA Relative to Pyridyl Benzamide Lead Series

In the pyridyl benzamide series, the morpholine analog (compound 5) exhibited a calculated logD7.4 of 2.6 and a topological polar surface area (tPSA) of 100.6 Ų, compared to logD7.4 of 2.8 and tPSA of 95.8 Ų for the lead compound 2 [1]. While these data are for the morpholine analog 5 rather than the target compound itself, they illustrate that morpholine-for-piperazine substitution within this chemotype increases polarity (higher tPSA) and modestly reduces lipophilicity, which can influence membrane permeability and metabolic stability profiles.

Physicochemical profiling Drug-likeness ADME properties

Patent-Cited Scaffold for BDII-Selective BET Inhibition: Differentiation from Pan-BET Clinical Candidates

Patent US 2025/0179059 A1, assigned to The Regents of the University of California and Poseidon Innovation, LLC, explicitly claims compounds of formula (I) that are BDII-selective inhibitors of BET proteins, encompassing scaffolds that include 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide-type structures [1]. This contrasts with clinical-stage pan-BET inhibitors such as mivebresib (ABBV-075) and birabresib (OTX-015/MK-8628), which inhibit both BDI and BDII bromodomains with comparable affinity and are associated with dose-limiting thrombocytopenia and gastrointestinal toxicity [1]. The BDII-selective profile is mechanistically hypothesized to preserve anti-cancer efficacy while reducing on-target hematological adverse effects.

BDII-selective BET inhibitor Cancer epigenetics Bromodomain selectivity

High-Value Research and Procurement Application Scenarios for 4-(Morpholinosulfonyl)-N-(pyridin-3-yl)benzamide


BDII-Selective BET Bromodomain Inhibitor Discovery and Lead Optimization

Procurement of 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide is warranted for medicinal chemistry teams pursuing BDII-selective BET bromodomain inhibition as a strategy to separate anti-cancer efficacy from the thrombocytopenia associated with pan-BET inhibitors. The compound's scaffold falls within the claims of US 2025/0179059 A1, which describes BDII-selective inhibitors with therapeutic potential in cancer, acute kidney disease, and viral infections [1]. Researchers should prioritize this compound over PFI-1 or other pan-BET chemical probes when BDII selectivity is the primary screening objective.

Structure-Activity Relationship Expansion of Anti-Trypanosomal Pyridyl Benzamides

For Chagas disease drug discovery programs, the compound serves as a morpholine-containing analog within the pyridyl benzamide chemotype. Published SAR data for the morpholine analog 5 (T. cruzi IC50 = 2.1 μM) indicate that morpholine substitution retains measurable anti-parasitic activity, albeit with reduced potency relative to the N-methylpiperazine lead [2]. The target compound can be used as a reference point for further SAR exploration aimed at improving potency while maintaining the differentiated physicochemical profile of the morpholine series.

Physicochemical and ADME Comparative Profiling of Sulfonamide-Benzamide Isomers

Given that the compound shares the formula C16H17N3O4S with the clinical-stage probe PFI-1 but differs in scaffold connectivity, it is a valuable comparator for laboratories studying how positional isomerism affects key drug-like properties including solubility, permeability, metabolic stability, and plasma protein binding. The morpholine-containing scaffold has a calculated logD7.4 of approximately 2.6 and tPSA of approximately 100.6 Ų based on close analog data [2], positioning it in a favorable drug-like chemical space for oral bioavailability assessment.

Chemical Biology Tool Compound for Bromodomain-Selective Epigenetic Profiling

As a scaffold appearing in BDII-selective BET inhibitor patents, the compound may serve as a starting point for developing chemical probes that discriminate between BDI and BDII bromodomain functions. Such tools are essential for dissecting the distinct biological roles of individual BET bromodomains in gene regulation, an area of active investigation where pan-BET probes like PFI-1 or JQ1 cannot provide domain-selective pharmacological interrogation [1].

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.